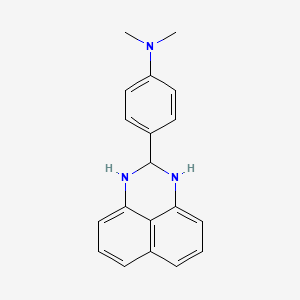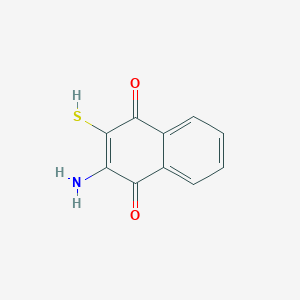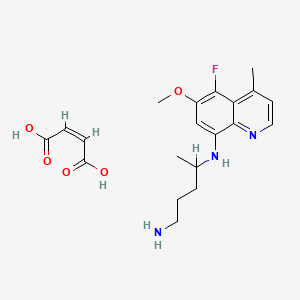
1-(4-Methoxyphenyl)azetidin-2-one
Vue d'ensemble
Description
1-(4-Methoxyphenyl)azetidin-2-one is a compound belonging to the azetidinone family, characterized by a four-membered lactam ring. This compound is of significant interest due to its structural similarity to β-lactam antibiotics, which are widely used in clinical treatments. The presence of the 4-methoxyphenyl group adds unique properties to this molecule, making it a subject of extensive research in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)azetidin-2-one can be synthesized through several methods, with the Staudinger reaction being one of the most common. This involves the [2+2] cycloaddition of ketenes with imines. For instance, the reaction of p-anisidine with benzaldehyde in the presence of dichloromethane and triethylamine, followed by cycloaddition with a ketene, yields the desired azetidinone .
Industrial Production Methods: Industrial production often involves optimizing the Staudinger reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and the use of catalysts like ceric ammonium nitrate for oxidative deprotection .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the lactam ring to an amine.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted azetidinones.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)azetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)azetidin-2-one involves its interaction with biological targets such as enzymes. The lactam ring can inhibit transpeptidase enzymes, similar to β-lactam antibiotics, thereby disrupting bacterial cell wall synthesis. Additionally, its interaction with tubulin has been studied for its potential antimitotic effects .
Comparaison Avec Des Composés Similaires
- 1-(3,4,5-Trimethoxyphenyl)azetidin-2-one
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)azetidin-2-one
- 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)azetidin-2-one
Comparison: 1-(4-Methoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other azetidinones, it exhibits distinct properties in terms of enzyme inhibition and potential therapeutic applications .
Propriétés
Numéro CAS |
7661-29-2 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-13-9-4-2-8(3-5-9)11-7-6-10(11)12/h2-5H,6-7H2,1H3 |
Clé InChI |
BZCGGFDWIVOBGA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCC2=O |
SMILES canonique |
COC1=CC=C(C=C1)N2CCC2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(3-methoxy-3-oxopropyl)amino]-trimethylazanium;chloride](/img/structure/B3057029.png)





